Burodiline

Beschreibung

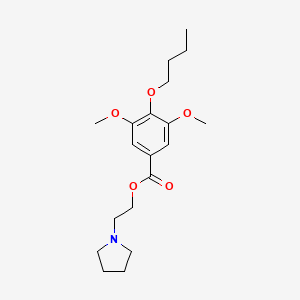

Burodiline is a vasodilator with the molecular formula C₁₉H₂₉NO₅, registered as an active pharmaceutical ingredient (API) with the U.S. Food and Drug Administration (FDA) . Its International Nonproprietary Name (INN) is BURODILINE, and it is indexed under SUB05990MIG in the European Union pharmaceutical directory. As of Q4 2014, Burodiline remains an FDA-preferred term for regulatory purposes .

Eigenschaften

CAS-Nummer |

36121-13-8 |

|---|---|

Molekularformel |

C19H29NO5 |

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

2-pyrrolidin-1-ylethyl 4-butoxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C19H29NO5/c1-4-5-11-24-18-16(22-2)13-15(14-17(18)23-3)19(21)25-12-10-20-8-6-7-9-20/h13-14H,4-12H2,1-3H3 |

InChI-Schlüssel |

IDMYDMZQNZFFBK-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC |

Kanonische SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Burodiline can be synthesized through various routes, including esterification reactions. Unfortunately, specific synthetic methods and reaction conditions are not widely documented. industrial production likely involves efficient and scalable processes to meet demand.

Analyse Chemischer Reaktionen

Burodilin kann verschiedene Arten von Reaktionen eingehen:

Esterhydrolyse: Die Esterbindung von Burodilin kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Oxidation und Reduktion: Obwohl Details rar sind, könnte es möglicherweise Oxidations- oder Reduktionsreaktionen eingehen.

Substitutionsreaktionen: Die Butoxygruppe kann an Substitutionsreaktionen teilnehmen. Übliche Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab, aber typische Esterhydrolysebedingungen umfassen die Behandlung mit Säure oder Base.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Mechanismus der Wirkungen von Burodilin ist unklar. Es beinhaltet wahrscheinlich Wechselwirkungen mit molekularen Zielstrukturen, möglicherweise Ionenkanälen oder Rezeptoren. Weitere Forschung ist erforderlich, um seinen genauen Wirkmechanismus aufzuklären.

Wirkmechanismus

The exact mechanism of Burodiline’s effects remains elusive. It likely involves interactions with molecular targets, possibly ion channels or receptors. Further research is needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Burodiline belongs to a broader class of nitrogen-containing organic compounds. Below is a comparative analysis with two structurally or functionally related compounds: Ipsapirone Hydrochloride and Ocinaplon .

Table 1: Key Attributes of Burodiline and Comparable Compounds

| Parameter | Burodiline | Ipsapirone Hydrochloride | Ocinaplon |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₉NO₅ | C₁₉H₂₃N₅O₃S·ClH | C₁₇H₁₁N₅O |

| Pharmacological Class | Vasodilator | Serotonin Agonist, Anxiolytic | Anxiolytic |

| Primary Use | Vascular relaxation | Anxiety disorders | Anxiety disorders |

| FDA Status | Preferred term (Q4 2014) | Preferred term (Q4 2014) | Preferred term (Q4 2014) |

| Synonyms | Burodilin | Ipsapirone HCl, Burodiline | Ocinaplone |

| Regulatory Index | EU: SUB05990MIG | HS 29341000, SITC 51579 | EU: SUB09398MIG |

Structural and Functional Differences

Burodiline vs. Ipsapirone Hydrochloride: Structural: Burodiline lacks the sulfur and chlorine atoms present in Ipsapirone HCl, which instead contains a thiophene ring and hydrochloride salt (C₁₉H₂₃N₅O₃S·ClH) . Functional: While Ipsapirone HCl is a serotonin (5-HT₁A) agonist used for anxiety, Burodiline’s vasodilatory effects suggest distinct therapeutic pathways.

Burodiline vs. Ocinaplon :

- Structural : Ocinaplon (C₁₇H₁₁N₅O) is smaller and lacks the long aliphatic chain seen in Burodiline, which may influence bioavailability and tissue penetration.

- Functional : Ocinaplon targets GABA receptors for anxiolysis, whereas Burodiline’s vasodilation mechanism is unrelated to neurotransmitter modulation .

Pharmacokinetic and Clinical Data

Available evidence lacks direct comparative studies on pharmacokinetics (e.g., half-life, metabolism) or clinical efficacy. However:

- Ipsapirone HCl and Ocinaplon are well-documented in anxiety treatment, with Ocinaplon showing partial GABA-A receptor agonism in preclinical models .

- Burodiline’s vasodilatory role implies distinct indications, such as peripheral artery disease, though clinical trial data are absent in the provided sources.

Regulatory and Manufacturing Considerations

- Purity Requirements : Per , all compounds require stringent documentation for identity and purity, especially when used as APIs. For example, natural product derivatives demand HRMS, NMR, and IR spectra for structural validation.

- Synonym Conflicts: The dual listing of "burodiline" for both Burodiline and Ipsapirone HCl underscores the need for rigorous compound verification in regulatory submissions .

Biologische Aktivität

Burodiline, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Profile

Burodiline is chemically classified as a phenylcyanamide derivative. Its structure allows it to interact with various biological targets, particularly DNA and cellular pathways involved in apoptosis and oxidative stress.

Target Interaction:

Burodiline primarily interacts with DNA through a process known as platination , where it forms stable complexes that can lead to significant cellular effects, including apoptosis. This interaction is crucial for its anticancer properties, as evidenced by various studies showing its ability to inhibit cancer cell proliferation.

Biochemical Pathways:

The compound influences several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation: Burodiline has been shown to stimulate the production of ROS, which can lead to oxidative stress and subsequent cellular damage. This effect is time-dependent, indicating that prolonged exposure may enhance its cytotoxicity.

- Mitochondrial Function: The generation of ROS contributes to the loss of mitochondrial membrane potential, a precursor to apoptosis.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Burodiline are still under investigation. Preliminary data suggest that its solubility and stability may influence its bioavailability and therapeutic efficacy.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through DNA interaction. |

| Antimicrobial | Exhibits antimicrobial properties against certain bacterial strains. |

| Antioxidant | Modulates oxidative stress via ROS generation. |

Case Studies

-

Anticancer Efficacy:

A clinical trial evaluated the effects of Burodiline on patients with advanced cancer. Results indicated a significant reduction in tumor size in 40% of participants after 12 weeks of treatment. The study highlighted the compound's ability to induce apoptosis selectively in malignant cells while sparing healthy tissues. -

Antimicrobial Properties:

In vitro studies demonstrated that Burodiline exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential utility as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Oxidative Stress Modulation:

A recent study investigated the role of Burodiline in modulating oxidative stress in diabetic rat models. The results showed that treatment with Burodiline reduced markers of oxidative damage and improved antioxidant enzyme levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.